molecular formula C24H24FN7 B2525774 N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946289-88-9

N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine

Cat. No.: B2525774
CAS No.: 946289-88-9
M. Wt: 429.503
InChI Key: UFTYVDKTSNXRLG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine is a useful research compound. Its molecular formula is C24H24FN7 and its molecular weight is 429.503. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The synthesis of compounds related to "N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine" involves complex chemical reactions, highlighting the innovative methods used to create similar molecules. For instance, the Fe-catalyzed synthesis of flunarizine showcases regioselective metal-catalyzed amination techniques, demonstrating the compound's synthetic versatility and potential for producing derivatives with varied biological activities (Shakhmaev, Sunagatullina, & Zorin, 2016).

Antimicrobial and Anti-Proliferative Properties

Research into similar compounds has explored their potential antimicrobial and anti-proliferative effects. For example, studies on 1,3,4-oxadiazole N-Mannich bases have shown significant antibacterial activities against pathogenic bacteria and fungi, as well as potent anti-proliferative activity against various cancer cell lines, suggesting potential applications in developing new antimicrobial and cancer therapies (Al-Wahaibi et al., 2021).

Photophysical Studies

The photophysical properties of compounds structurally related to "this compound" have been extensively studied. For instance, the investigation into borondipyrromethene analogues, including those with piperazine substituents, highlights the impact of solvent polarity on their luminescent properties and potential applications in sensors and imaging technologies (Gauci & Magri, 2022).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7/c1-16-3-6-19(15-17(16)2)28-23-21-22(27-10-9-26-21)29-24(30-23)32-13-11-31(12-14-32)20-7-4-18(25)5-8-20/h3-10,15H,11-14H2,1-2H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTYVDKTSNXRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.